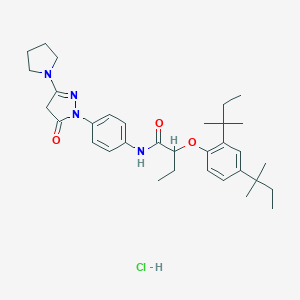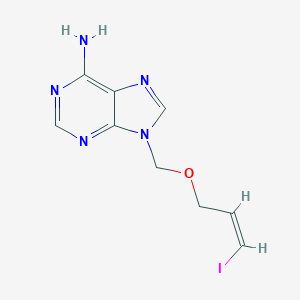![molecular formula C18H17BrN2O3S B237106 N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "BAM-15" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
BAM-15 acts as an uncoupler of oxidative phosphorylation, which results in the uncoupling of the electron transport chain from ATP synthesis. This leads to an increase in mitochondrial respiration and a decrease in ATP production, which can result in the selective killing of cancer cells.
Biochemical and Physiological Effects:
BAM-15 has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BAM-15 in lab experiments is its ability to selectively kill cancer cells, which can be useful in cancer research. Additionally, BAM-15 has been shown to improve mitochondrial function, which can have potential therapeutic applications in various diseases. However, one limitation of using BAM-15 in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for BAM-15 research. One potential direction is the development of BAM-15 analogs with improved selectivity and reduced toxicity. Additionally, BAM-15 could be further studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Finally, BAM-15 could be studied for its potential use as a tool in mitochondrial function research.
Synthesemethoden
The synthesis method for BAM-15 involves the reaction of 5-bromo-2-methoxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(3-acetylphenyl)thiourea. This process results in the formation of N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
BAM-15 has been studied for its potential applications in various fields of research, including cancer research, mitochondrial function research, and neurodegenerative disease research. The compound has been shown to induce mitochondrial uncoupling, which can lead to the selective killing of cancer cells. Additionally, BAM-15 has been shown to improve mitochondrial function in various cell types, which may have potential therapeutic applications in neurodegenerative diseases.
Eigenschaften
Molekularformel |
C18H17BrN2O3S |
|---|---|
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C18H17BrN2O3S/c1-10-7-13(19)9-15(16(10)24-3)17(23)21-18(25)20-14-6-4-5-12(8-14)11(2)22/h4-9H,1-3H3,(H2,20,21,23,25) |
InChI-Schlüssel |
KNOYDGBKHDFGIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)


![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)

![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
